The compound is classified as an imidazole derivative, specifically a substituted imidazolecarboxamide. Its chemical structure includes a nitro group at the 4-position and a dimethyl group at the 1-position of the imidazole ring. The compound's CAS number is 1189907-32-1, which facilitates its identification in chemical databases and literature .
The synthesis of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide can be achieved through various methods. One notable approach involves the reaction of 5-aminoimidazole-4-carboxamide with appropriate nitroalkanes or nitro compounds under specific conditions.
Key parameters for synthesis include:
For example, a typical synthesis might involve:
Yield percentages can vary but are typically optimized to exceed 80% under controlled conditions .
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide has a molecular formula of and a molecular weight of approximately 196.16 g/mol. The structural features include:
The compound exhibits specific bond lengths and angles characteristic of imidazole derivatives, contributing to its stability and reactivity. Computational studies may provide insights into electronic properties and spatial arrangements .
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide can participate in various chemical reactions:
Reactions can be optimized by adjusting solvent systems, temperatures, and reaction times to achieve desired yields and purities .
The mechanism of action for N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is primarily linked to its interaction with bacterial enzymes or receptors. Studies suggest that compounds within this class may inhibit key metabolic pathways in bacteria, leading to their antibacterial effects.
Research indicates that the imidazole ring plays a crucial role in binding interactions with target proteins or nucleic acids. This binding may involve hydrogen bonding and π-stacking interactions due to the electron-rich nature of the imidazole nitrogen atoms .
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide exhibits several significant physical and chemical properties:
These properties influence its handling, storage, and application in research settings .
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide has several applications in scientific research:
Research continues into optimizing its efficacy and exploring additional therapeutic uses related to its structural characteristics .
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is systematically identified by its molecular structure and associated identifiers. Its core consists of a five-membered imidazole ring bearing specific substituents: a nitro group (-NO₂) at the 4-position, a methyl group (-CH₃) on the ring nitrogen (N-1), and a methylcarbamoyl group (-CONHCH₃) at the 5-position. This arrangement confers distinct physicochemical properties crucial for its reactivity and potential biological interactions.
Systematic Nomenclature and Representations:
Table 1: Chemical Identifiers for N,1-Dimethyl-4-nitro-5-imidazolecarboxamide
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N,3-Dimethyl-5-nitroimidazole-4-carboxamide |
Alternative Name | N,1-Dimethyl-4-nitro-1H-imidazole-5-carboxamide |
Molecular Formula | C₆H₈N₄O₃ |
Molecular Weight | 184.15 g/mol |
CAS Number | 858513-51-6 |
SMILES | CNC(=O)c1c(ncn1C)N+[O-] |
InChI | InChI=1S/C6H8N4O3/c1-7-6(11)4-5(10(12)13)8-3-9(4)2/h3H,1-2H3,(H,7,11) |
The compound is typically supplied as a neat solid material for research purposes [1]. Its stability and handling characteristics necessitate standard laboratory storage conditions (room temperature or below), though detailed stability studies are not extensively reported in the available literature.
The development of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide is intrinsically linked to broader investigations into nitroheterocyclic compounds, particularly imidazole carboxamides, for therapeutic applications. While not itself a marketed drug, its synthesis and evaluation emerged from research into analogues of clinically significant agents like dacarbazine and temozolomide. These drugs are prodrugs metabolized to 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC), generating active methylating species that damage DNA [4].
A key milestone in its formal recognition and potential application landscape is its inclusion within the scope of patent WO2013012915A1 ("Heterocyclic Compounds and Uses Thereof"). This patent, filed in 2012, broadly claims heterocyclic compounds, including various substituted imidazoles, as modulators of biological targets like phosphoinositide 3-kinases. These targets are implicated in critical cellular processes such as proliferation and survival, making them relevant for diseases like cancer and inflammatory disorders. While the patent exemplifies numerous specific structures and genera, N,1-Dimethyl-4-nitro-5-imidazolecarboxamide falls under the described structural classes of nitro-substituted imidazole carboxamides. This inclusion highlights its perceived relevance during the early 2010s as a potential starting point or intermediate for developing novel therapeutic agents targeting kinase-mediated pathways [3].
The primary focus of this patent landscape is on generating compound libraries for screening against diseases involving dysregulated kinase signaling, notably cancers and autoimmune conditions. The structural features of N,1-Dimethyl-4-nitro-5-imidazolecarboxamide—its nitro group (potential bioreduction), carboxamide (hydrogen bonding), and imidazole core (planarity, metal coordination potential)—align with strategies to discover molecules interfering with signal transduction pathways. However, detailed biological data specifically for this compound within the patent or subsequent primary literature appears limited based on the available sources. Its significance lies more as a representative synthetic entity within a patented chemical space explored for modulating specific biological targets.
Table 2: Historical Context and Patent Status
Aspect | Details |
---|---|
Therapeutic Context | Emerged from research on imidazole carboxamide alkylating agents (e.g., dacarbazine, temozolomide) [4] |
Key Patent | WO2013012915A1 (Filed 2012) [3] |
Patent Focus | Heterocyclic compounds (incl. nitroimidazole carboxamides) as modulators of targets like PI3Ks for cancer, autoimmune, inflammatory diseases |
Role in Patent | Covered within claimed structural classes as a potential synthetic intermediate or screening compound |
Development Stage | Research compound; no reports of clinical advancement |
N,1-Dimethyl-4-nitro-5-imidazolecarboxamide occupies a niche role within the nitroimidazole carboxamide class, primarily serving as a research tool and a structural analogue for probing structure-activity relationships. Its design incorporates features shared with pharmacologically active nitroimidazoles and imidazole carboxamides:
Within drug discovery programs, compounds like N,1-Dimethyl-4-nitro-5-imidazolecarboxamide are typically utilized in:
While lacking the advanced development or clinical application of its relatives dacarbazine or temozolomide, N,1-Dimethyl-4-nitro-5-imidazolecarboxamide exemplifies the ongoing exploration of the imidazole carboxamide pharmacophore. Its primary contribution lies in expanding the chemical space for nitroimidazole derivatives, particularly in the context of targeted therapies explored in the early 2010s patent landscape [3]. Its synthesis and commercial availability as a research chemical underscore its utility as a building block for medicinal chemistry.
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 33227-10-0